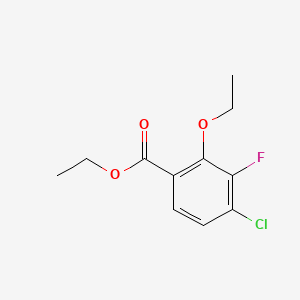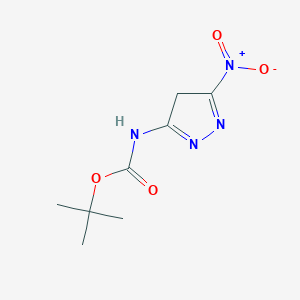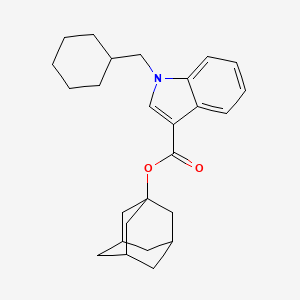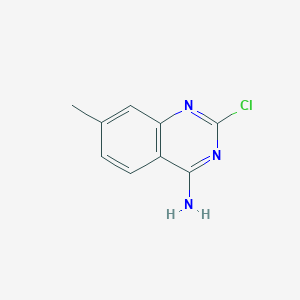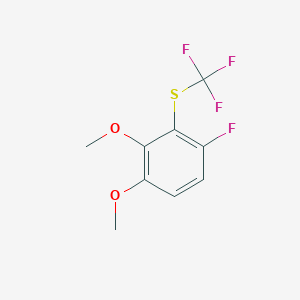
3-Bromobiphenyl-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction:
Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3
Solvents: Toluene, water
Conditions: Reflux at 100°C for 24 hours
-
Catalytic Reaction:
Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4
Solvent: Toluene
Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like KMnO4 or CrO3
Conditions: Typically carried out in acidic or neutral conditions
Products: Conversion to carboxylic acids or other oxidized derivatives
-
Reduction:
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Usually performed in anhydrous conditions
Products: Reduction to alcohols or other reduced forms
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or base
Products: Substituted biphenyl derivatives
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol
Substitution: Amines in the presence of a base like NaOH
Major Products:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: 3-Bromobiphenyl-4-methanol
Substitution: 3-Aminobiphenyl-4-carboxaldehyde
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the manufacture of specialty chemicals and polymers.
作用机制
The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.
相似化合物的比较
3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C13H9BrO |
|---|---|
分子量 |
261.11 g/mol |
IUPAC 名称 |
2-bromo-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







